Ethyl 2-methylbenzoylformate
Overview
Description
Ethyl 2-methylbenzoylformate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.22 g/mol . It is a colorless to pale yellow liquid known for its sweet, fruity odor. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Ethyl 2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorotoluene with ethyl chlorooxoacetate . The reaction typically requires a base such as sodium carbonate and is carried out in an organic solvent like N-methyl pyrrolidine. The reaction conditions include moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.
In industrial production, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. This method ensures consistent quality and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Ethyl 2-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents like ethanol, ether, and acetone. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-methylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-methylbenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, the compound may disrupt the cell membrane integrity of bacteria, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Ethyl 2-methylbenzoylformate can be compared with similar compounds such as methyl benzoylformate and ethyl benzoylformate. These compounds share similar structural features but differ in their specific functional groups and reactivity:
Methyl Benzoylformate: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl Benzoylformate: Similar to this compound, this compound has an ethyl ester group but lacks the methyl substitution on the benzene ring. It is used in various organic synthesis reactions and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(2-methylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAUJYBYAJXLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469582 | |
Record name | ETHYL 2-METHYLBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-67-5 | |
Record name | ETHYL 2-METHYLBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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